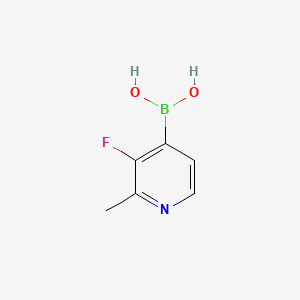

(3-Fluoro-2-methylpyridin-4-YL)boronic acid

Beschreibung

BenchChem offers high-quality (3-Fluoro-2-methylpyridin-4-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-2-methylpyridin-4-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-fluoro-2-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDDELAHKCYGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678193 | |

| Record name | (3-Fluoro-2-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-56-2 | |

| Record name | (3-Fluoro-2-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Pyridinylboronic Acids in Modern Drug Discovery

An In-Depth Technical Guide to (3-Fluoro-2-methylpyridin-4-YL)boronic acid

(3-Fluoro-2-methylpyridin-4-YL)boronic acid, identified by CAS Number 1310383-56-2, is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its strategic value lies in the unique combination of a pyridine core, a boronic acid functional group, and targeted fluorine and methyl substitutions. This trifecta of chemical attributes makes it an exceptionally versatile reagent for the synthesis of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other key biological interactions. The fluorine atom, a bioisostere for hydrogen, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] The methyl group provides a subtle yet important steric and electronic handle for fine-tuning molecular properties. Finally, the boronic acid moiety serves as a linchpin for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[2][3]

This guide provides an in-depth exploration of (3-Fluoro-2-methylpyridin-4-YL)boronic acid, from its fundamental properties to its application in synthetic workflows. It is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this powerful reagent in their discovery and development programs.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its successful application and safe handling. The key data for (3-Fluoro-2-methylpyridin-4-YL)boronic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1310383-56-2 | [1] |

| Molecular Formula | C₆H₇BFNO₂ | [1] |

| Molecular Weight | 154.93 g/mol | [1] |

| Purity | Typically ≥97% | |

| Storage | Inert atmosphere, 2-8°C | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |

Synthetic Strategy: Accessing Fluorinated Pyridinylboronic Acids

While the precise, proprietary synthesis of (3-Fluoro-2-methylpyridin-4-YL)boronic acid is not publicly detailed, a general and robust strategy for creating analogous pyridinylboronic acids involves a directed ortho-metalation followed by borylation. This approach leverages the directing ability of substituents on the pyridine ring to achieve regioselective functionalization.

A plausible synthetic pathway would begin with a suitably substituted fluoromethylpyridine. This precursor undergoes deprotonation at a specific position using a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This highly reactive species is then quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate, to form a boronate ester. Subsequent aqueous workup hydrolyzes the ester to yield the final boronic acid.[4]

Caption: General synthesis of pyridinylboronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (3-Fluoro-2-methylpyridin-4-YL)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forges a carbon-carbon bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate.[3][5] Its robustness, mild reaction conditions, and tolerance of a wide array of functional groups have made it an indispensable tool in drug discovery for constructing biaryl and hetero-biaryl scaffolds.[2]

Mechanism of Action: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center.[6] This process is typically facilitated by a base (e.g., K₂CO₃, CsF), which activates the boronic acid by forming a more nucleophilic boronate species.[5]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating workflow for the coupling of (3-Fluoro-2-methylpyridin-4-YL)boronic acid with an aryl bromide.

Objective: To synthesize 4-(Aryl)-3-fluoro-2-methylpyridine.

Materials:

-

(3-Fluoro-2-methylpyridin-4-YL)boronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.5 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Nitrogen or Argon source

-

Reaction vessel (e.g., Schlenk flask)

Workflow:

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling.

Causality and Self-Validation:

-

Inert Atmosphere: The use of an inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. Successful reaction initiation is an indicator of proper inerting technique.

-

Degassed Solvents: Removing dissolved oxygen from the solvents prevents catalyst oxidation and ensures catalytic turnover.

-

Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid for transmetalation. The reaction will not proceed efficiently without it.

-

Monitoring: Regular analysis by TLC or LC-MS provides real-time validation of reagent consumption and product formation, allowing for a clear determination of the reaction endpoint.

Conclusion and Future Outlook

(3-Fluoro-2-methylpyridin-4-YL)boronic acid is more than just a chemical reagent; it is an enabling tool for modern synthetic and medicinal chemistry. Its well-defined structure allows for the predictable and efficient introduction of a fluorinated pyridine motif into target molecules, a strategy widely employed to enhance pharmacological properties. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of highly functionalized building blocks like this boronic acid will only increase. Future research will likely focus on developing even more efficient catalytic systems for its use and exploring its application in novel synthetic transformations beyond the Suzuki-Miyaura coupling.

References

-

Frontier Specialty Chemicals. 2-Fluoro-3-methylpyridin-4-boronic acid. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50). [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

- Google Patents. Preparation method for 2-fluoropyridine-4-boric acid.

-

National Institutes of Health. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Royal Society of Chemistry. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]

-

MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

Sources

- 1. 1310383-56-2|(3-Fluoro-2-methylpyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

(3-Fluoro-2-methylpyridin-4-YL)boronic acid: A Technical Guide for Advanced Synthesis

For the forward-thinking researcher in drug discovery and development, (3-Fluoro-2-methylpyridin-4-YL)boronic acid emerges as a pivotal building block. Its unique trifecta of a pyridine core, a fluorine substituent, and a versatile boronic acid moiety offers a gateway to novel chemical entities with tailored pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of its chemical structure, plausible synthetic routes, and strategic applications in cross-coupling reactions, grounded in established chemical principles and insights from analogous structures.

Core Chemical Structure and Physicochemical Properties

(3-Fluoro-2-methylpyridin-4-YL)boronic acid is a heterocyclic aromatic compound. The pyridine ring, a common scaffold in pharmaceuticals, is functionalized with a fluorine atom at the 3-position, a methyl group at the 2-position, and a boronic acid group at the 4-position. The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the pyridine ring, impacting its reactivity and the pKa of the nitrogen atom. The methyl group provides steric bulk and can modulate binding interactions with biological targets. The boronic acid functional group is the cornerstone of its utility, enabling a wide range of carbon-carbon bond-forming reactions.

Below is a visualization of the chemical structure of (3-Fluoro-2-methylpyridin-4-YL)boronic acid.

Caption: 2D structure of (3-Fluoro-2-methylpyridin-4-YL)boronic acid.

Table 1: Physicochemical Properties of (3-Fluoro-2-methylpyridin-4-YL)boronic acid

| Property | Value | Source |

| CAS Number | 1310383-56-2 | BLDpharm |

| Molecular Formula | C₆H₇BFNO₂ | BLDpharm |

| Molecular Weight | 154.93 g/mol | BLDpharm |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents (Predicted) | - |

Plausible Synthesis Methodology

A potential starting material for this synthesis would be 4-bromo-3-fluoro-2-methylpyridine. The synthesis would proceed in two main steps:

-

Halogen-Lithium Exchange: The bromo-pyridine precursor is treated with a strong organolithium base, such as n-butyllithium, at a very low temperature (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This results in the formation of a highly reactive pyridyl-lithium intermediate.

-

Borylation: The organolithium intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, to form a boronate ester.

-

Hydrolysis: The boronate ester is subsequently hydrolyzed under acidic conditions to yield the final (3-Fluoro-2-methylpyridin-4-YL)boronic acid.

Below is a diagram illustrating this proposed synthetic workflow.

Caption: Proposed synthetic workflow for (3-Fluoro-2-methylpyridin-4-YL)boronic acid.

Hypothetical Experimental Protocol

It is crucial to note that the following is a representative, non-optimized protocol based on analogous transformations and should be adapted and optimized by the practicing chemist. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-3-fluoro-2-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the cooled solution, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. The aqueous layer may need to be washed several times.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of (3-Fluoro-2-methylpyridin-4-YL)boronic acid in drug discovery and development is as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures which are prevalent in medicinal chemistry.[4]

The Suzuki-Miyaura catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (or triflate) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Below is a diagram of the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generic Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a pyridine boronic acid. The optimal conditions (catalyst, ligand, base, solvent, temperature) will vary depending on the specific substrates.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), (3-Fluoro-2-methylpyridin-4-YL)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, or dioxane and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Predicted Analytical Characterization

While experimental spectral data for (3-Fluoro-2-methylpyridin-4-YL)boronic acid is not widely published, its ¹H and ¹³C NMR spectra can be predicted based on its structure and known chemical shift values for similar pyridine derivatives.

¹H NMR (Predicted):

-

Pyridine Protons: Two aromatic protons on the pyridine ring are expected. The proton at the 5-position would likely appear as a doublet, coupled to the fluorine atom. The proton at the 6-position would appear as a singlet or a narrow doublet. The chemical shifts would be in the aromatic region (δ 7.0-8.5 ppm).

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group would be expected in the upfield region (δ 2.0-2.5 ppm).

-

Boronic Acid Protons: The two hydroxyl protons of the boronic acid group would likely be a broad singlet, and its chemical shift would be concentration and solvent dependent. In some deuterated solvents, this signal may exchange and not be observed.

¹³C NMR (Predicted):

-

Pyridine Carbons: Six distinct signals for the six carbons of the pyridine ring are expected in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine and boron will show characteristic coupling (C-F and C-B coupling).

-

Methyl Carbon: A single peak in the aliphatic region (δ 15-25 ppm) is expected for the methyl carbon.

Safety, Handling, and Storage

As with all boronic acids, (3-Fluoro-2-methylpyridin-4-YL)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.

Conclusion

(3-Fluoro-2-methylpyridin-4-YL)boronic acid stands as a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique substitution pattern on the pyridine ring offers opportunities to fine-tune the properties of lead compounds. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of pyridine boronic acids. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in the synthesis of novel and impactful molecules.

References

Sources

A Comprehensive Technical Guide to the Safe Handling of (3-Fluoro-2-methylpyridin-4-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Risks of a Novel Building Block

(3-Fluoro-2-methylpyridin-4-YL)boronic acid represents a class of highly functionalized heterocyclic compounds that are pivotal in modern medicinal chemistry and drug development. Boronic acids are widely utilized as key building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[1] Their utility in constructing complex molecular architectures makes them indispensable tools for medicinal chemists.

Hazard Identification and Classification

Based on the analysis of related boronic acid compounds, (3-Fluoro-2-methylpyridin-4-YL)boronic acid is anticipated to present the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4][5]

-

Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][3][4][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2][3][4][5]

-

Acute Toxicity (Oral, Dermal, Inhalation - Category 4): While not universally reported for all analogues, some pyridine-boronic acid derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[3]

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | 4 (Assumed Potential) | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | 4 (Assumed Potential) | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | 4 (Assumed Potential) | H332: Harmful if inhaled |

GHS Pictogram:

Signal Word: Warning [2][3][4][5]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount when handling (3-Fluoro-2-methylpyridin-4-YL)boronic acid. The following diagram illustrates the logical flow for ensuring a safe laboratory environment.

Caption: Risk assessment and mitigation workflow for handling (3-Fluoro-2-methylpyridin-4-YL)boronic acid.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls

The primary engineering control for handling (3-Fluoro-2-methylpyridin-4-YL)boronic acid is a certified chemical fume hood.[6] All weighing and manipulation of the solid compound, as well as the preparation of its solutions, must be conducted within a fume hood to prevent the inhalation of dust or vapors.[4][5] The work area should also be equipped with an emergency eyewash station and a safety shower in close proximity.[5][7]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with this compound:

-

Eye Protection: Chemical splash goggles are required at all times.[5][8]

-

Hand Protection: Nitrile rubber gloves are recommended for their chemical resistance.[2][8] Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A laboratory coat must be worn and kept fastened.[6]

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is functioning correctly. Don the required PPE (goggles, gloves, lab coat).

-

Weighing: Weigh the solid (3-Fluoro-2-methylpyridin-4-YL)boronic acid in a tared container inside the fume hood. Avoid creating dust.[9]

-

Dissolution: Add the solvent to the solid in a controlled manner within the fume hood. If the dissolution is exothermic, take appropriate cooling measures.

-

Reaction Setup: Perform all subsequent reaction steps within the fume hood.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[3][5]

Storage and Stability

Proper storage is crucial to maintain the integrity of (3-Fluoro-2-methylpyridin-4-YL)boronic acid and prevent the formation of hazardous byproducts.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][9] Refrigeration is often recommended for boronic acids to ensure long-term stability.[2][4][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3][4] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention. |

Accidental Release Measures

For small spills:

-

Isolate the Area: Restrict access to the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: Carefully sweep or scoop up the dry material using non-sparking tools.[10] Avoid generating dust.

-

Collection: Place the spilled material into a properly labeled container for disposal.[10]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Toxicological and Ecological Information

While specific toxicological data for (3-Fluoro-2-methylpyridin-4-YL)boronic acid is not available, the hazards are inferred from related compounds. The primary concerns are irritation to the skin, eyes, and respiratory system.[4] Some boronic acids have been flagged for potential reproductive toxicity with chronic high-dose exposure.[10][11][12] The ecotoxicological properties have not been fully investigated, and therefore, the compound should not be released into the environment.

Disposal Considerations

All waste containing (3-Fluoro-2-methylpyridin-4-YL)boronic acid must be handled as hazardous waste. Dispose of the material in accordance with local, state, and federal regulations. Do not mix with other waste streams.

Conclusion

(3-Fluoro-2-methylpyridin-4-YL)boronic acid is a valuable synthetic intermediate that demands careful and informed handling. By understanding its potential hazards and rigorously applying the control measures and protocols outlined in this guide, researchers can safely harness its synthetic utility. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and potential risks, is the cornerstone of responsible scientific practice.

References

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from [Link]

-

IsoLab. (n.d.). Standard Operating Procedure: Boric Acid. Retrieved from [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4969. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Boric acid. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. combi-blocks.com [combi-blocks.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 7. fishersci.com [fishersci.com]

- 8. flinnsci.com [flinnsci.com]

- 9. fishersci.com [fishersci.com]

- 10. laballey.com [laballey.com]

- 11. carlroth.com [carlroth.com]

- 12. chemos.de [chemos.de]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (3-Fluoro-2-methylpyridin-4-YL)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Coupling of Functionalized Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoborane and an organohalide is particularly vital in pharmaceutical and materials science for the construction of biaryl and heteroaryl scaffolds.[2]

This guide provides a detailed experimental procedure for the coupling of various aryl halides with (3-Fluoro-2-methylpyridin-4-YL)boronic acid, a heteroaromatic building block of significant interest. The presence of a fluorine atom and a methyl group on the pyridine ring introduces specific electronic and steric considerations that necessitate a carefully optimized protocol.[3] The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring can render the boronic acid less nucleophilic, while the substitution pattern influences its stability and reactivity. This document will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents to ensure a robust and reproducible procedure.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.[5]

-

Transmetalation: The organoborane, activated by a base, transfers its organic group (in this case, the 3-Fluoro-2-methylpyridin-4-YL moiety) to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[5]

Caption: The Suzuki-Miyaura catalytic cycle.

Reagent and Condition Selection: A Rationale

The success of coupling with (3-Fluoro-2-methylpyridin-4-YL)boronic acid hinges on the judicious selection of reagents and reaction parameters.

| Component | Recommended Choice | Rationale |

| Aryl Halide | Aryl Bromide or Iodide | Reactivity order is I > Br > Cl. Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides may require more specialized and highly active catalysts.[1] |

| Boronic Acid | (3-Fluoro-2-methylpyridin-4-YL)boronic acid | The specific boronic acid for this protocol. Note that pyridylboronic acids can be prone to protodeboronation, especially under strongly basic conditions.[6] |

| Palladium Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ with a phosphine ligand | Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of couplings.[7] For more challenging substrates, a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can enhance catalytic activity.[8] |

| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to activate the boronic acid without promoting significant side reactions. K₃PO₄ and Cs₂CO₃ are often effective in couplings with heteroaryl boronic acids.[8] |

| Solvent | 1,4-Dioxane/Water or Toluene/Water | A polar aprotic solvent in combination with water is standard. Water aids in the dissolution of the base and facilitates the transmetalation step. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.[5] |

| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the reaction, particularly the oxidative addition step. The optimal temperature will depend on the reactivity of the aryl halide.[1] |

Experimental Protocol: Step-by-Step Procedure

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with (3-Fluoro-2-methylpyridin-4-YL)boronic acid.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

(3-Fluoro-2-methylpyridin-4-YL)boronic acid (1.2 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Deionized water (1 mL)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (3-Fluoro-2-methylpyridin-4-YL)boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (2.0 mmol).

-

Inert Atmosphere: Seal the flask or vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the reaction mixture via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-fluoro-2-methylpyridine product.[9]

-

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use a fresh batch of catalyst. Consider a more active catalyst system (e.g., Pd₂(dba)₃/SPhos). |

| Poor quality boronic acid | Protodeboronation may have occurred. Use fresh boronic acid or consider converting it to a more stable boronate ester. | |

| Protodeboronation of Pyridine | Basic conditions | Use a milder base such as K₂CO₃ or KF. Minimize reaction time. |

| Homocoupling of Boronic Acid | Presence of oxygen | Ensure thorough degassing of solvents and a robust inert atmosphere. |

| Difficult Purification | Close polarity of product and byproducts | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. |

Conclusion

The Suzuki-Miyaura coupling of aryl halides with (3-Fluoro-2-methylpyridin-4-YL)boronic acid is a powerful method for the synthesis of functionalized 4-arylpyridines. Success relies on a systematic approach to reaction optimization, with careful consideration of the catalyst, base, and solvent system to accommodate the specific electronic properties of the fluorinated pyridine moiety. The protocol outlined in this guide provides a robust starting point for researchers, and the accompanying mechanistic insights and troubleshooting advice should empower users to adapt and refine the procedure for their specific substrates and research goals.

References

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego State University.

-

D. L. A. G. a. A. B. (2009). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Retrieved from [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13592–13593. Retrieved from [Link]

-

ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

-

Lara-Ibeas, M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 2236–2242. Retrieved from [Link]

-

Veerabagu, U., & Arumugam, P. (2015). Suzuki coupling reaction of various alkyl bromide with methylboronic acid catalyzed by Pd/SBA-15 a. ResearchGate. Retrieved from [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2022, August 6). ResearchGate. Retrieved from [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved from [Link]

-

da Silva, A. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5549. Retrieved from [Link]

-

A New Class of Customisable Stable Boronic Ester Assemblies. (2025). ChemRxiv. Retrieved from [Link]

-

Guo, F., Li, Q., & Zhou, C. (2020). Synthesis and biological applications of fluoro-modified nucleic acids. Organic & Biomolecular Chemistry, 18(35), 6825–6838. Retrieved from [Link]

-

Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. (2024, January 21). ACS Publications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological applications of fluoro-modified nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyridylboronic Acids

Introduction: The Strategic Importance of Pyridyl-Containing Biaryls and the Rise of Microwave-Assisted Synthesis

The pyridine moiety is a ubiquitous scaffold in modern pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key biological interactions.[1] The synthesis of biaryl compounds containing a pyridine ring is therefore of paramount importance in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a direct route to these valuable structures.[2]

However, the Suzuki coupling of pyridylboronic acids is not without its challenges. These heteroaromatic boronic acids are often prone to instability and can undergo facile protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired biaryl product.[3] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

To overcome these hurdles and accelerate reaction rates, microwave-assisted organic synthesis has emerged as a transformative technology.[4][5] The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with higher yields.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of microwave technology for the Suzuki coupling of pyridylboronic acids, offering detailed protocols and insights into the critical parameters that govern success.

The Engine of C-C Bond Formation: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reactions.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Microwave Advantage: Accelerating the Suzuki Coupling of Pyridylboronic Acids

Microwave irradiation offers several distinct advantages over conventional heating for the Suzuki coupling of pyridylboronic acids:

-

Rapid and Uniform Heating: Microwaves directly heat the polar solvent and reactants, leading to a rapid and uniform temperature increase throughout the reaction mixture. This minimizes the formation of hotspots and byproducts that can occur with conventional oil bath heating.[4][5]

-

Reduced Reaction Times: The efficient energy transfer of microwave heating dramatically accelerates the reaction rate, often reducing reaction times from hours to mere minutes.[5] This is particularly beneficial for high-throughput synthesis in a drug discovery setting.

-

Improved Yields and Purity: The short reaction times at elevated temperatures can minimize the decomposition of sensitive substrates and catalysts, leading to cleaner reaction profiles and higher isolated yields.[5]

-

Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and reaction time, leading to highly reproducible results.[6]

Key Experimental Parameters for Success

The success of a microwave-assisted Suzuki coupling of pyridylboronic acids hinges on the careful selection of several key parameters.

Palladium Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and its associated ligand is critical. While simple palladium salts like Pd(OAc)₂ can be effective, pre-formed catalysts or the use of specific ligands often provides superior results, especially for challenging substrates.

-

Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for many Suzuki couplings, including those involving pyridylboronic acids under microwave conditions.[4]

-

Palladium(II) Precatalysts: Pd(OAc)₂ and PdCl₂(PPh₃)₂ are stable and easy to handle precatalysts that are reduced in situ to the active Pd(0) species.

-

Advanced Catalyst Systems: For particularly challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, more sophisticated catalyst systems are often required. Buchwald's phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) palladium complexes have shown great promise in promoting difficult Suzuki couplings by enhancing the rates of oxidative addition and reductive elimination.[7] For instance, the XPhosPdG2 precatalyst has been successfully employed to avoid debromination in the coupling of bromo-pyrazolo[1,5-a]pyrimidin-5-ones.[8]

Expert Insight: The electron-rich and sterically bulky nature of ligands like XPhos and SPhos helps to stabilize the active Pd(0) species and promote the often rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling: it facilitates the formation of the active boronate species, and it can influence the rate of catalyst decomposition and side reactions.

-

Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and potassium hydroxide (KOH) are commonly used inorganic bases. The choice of base can significantly impact the reaction outcome. For instance, in a study on the microwave-assisted Suzuki coupling of 4'-bromoacetophenone, KOH in an ethanol/water mixture provided the highest conversion in a short reaction time.[2]

-

Fluoride Sources: Cesium fluoride (CsF) and potassium fluoride (KF) are also effective bases, particularly in anhydrous conditions, and can be beneficial in minimizing protodeboronation.[3]

Expert Insight: The solubility of the base in the chosen solvent system is critical. A heterogeneous mixture can sometimes lead to irreproducible results. The use of a soluble base or a phase-transfer catalyst can be advantageous.

Solvent Systems for Microwave Heating

The choice of solvent is paramount in microwave chemistry as it must efficiently absorb microwave energy and solubilize the reactants and catalyst.

-

Aqueous Mixtures: Mixtures of a high-boiling point organic solvent with water are often ideal for microwave-assisted Suzuki couplings. Common examples include 1,4-dioxane/water, DMF/water, and ethanol/water.[2][4] Water is an excellent microwave absorbent and aids in the dissolution of the inorganic base.

-

Anhydrous Solvents: In cases where protodeboronation is a significant concern, anhydrous solvents like 1,4-dioxane or toluene may be preferred, often in combination with a fluoride-based base.

Expert Insight: When using sealed vessels in a microwave reactor, the pressure can build up significantly. It is crucial to choose a solvent or solvent mixture with a boiling point that allows the desired reaction temperature to be reached safely within the pressure limits of the vessel.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the microwave-assisted Suzuki coupling of pyridylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Microwave-Assisted Suzuki Coupling of Halopyridines with Arylboronic Acids

This protocol is adapted from a study on the microwave-assisted synthesis of arylated imidazo[1,2-a]pyridines.[9]

Materials:

-

Halopyridine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

Cs₂CO₃ (2.0 mmol)

-

DMF (4 mL)

-

10 mL microwave reaction vial with a stir bar

Procedure:

-

To a 10 mL microwave reaction vial, add the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

-

Add DMF (4 mL) and a magnetic stir bar.

-

Seal the vial with a cap.

-

Place the vial in the cavity of a microwave reactor.

-

Irradiate the reaction mixture at 130 °C for 20-40 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of Pyridylboronic Acids in an Aqueous Medium

This protocol is based on a study employing a water-soluble pyridine-pyrazole/Pd(II) catalyst.[2]

Materials:

-

Aryl halide (1.0 mmol)

-

Pyridylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., a custom Pd(II) complex or Pd(OAc)₂ with a suitable water-soluble ligand, 0.1 mol%)

-

KOH (2.0 mmol)

-

Ethanol (1 mL)

-

Water (1 mL)

-

10 mL microwave reaction vial with a stir bar

Procedure:

-

In a 10 mL microwave vial, combine the aryl halide (1.0 mmol), pyridylboronic acid (1.2 mmol), palladium catalyst (0.1 mol%), and KOH (2.0 mmol).

-

Add ethanol (1 mL), water (1 mL), and a magnetic stir bar.

-

Seal the vial and place it in the microwave reactor.

-

Set the microwave reactor to ramp the temperature to 120 °C and hold for 2-5 minutes.

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various reported conditions for the microwave-assisted Suzuki coupling of pyridylboronic acids and related heteroaryl systems.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) (0.1) | KOH (2) | EtOH/H₂O (1:1) | 120 | 2 | >99 | [2] |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 | [4] |

| 3-Bromo-imidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (1) | Cs₂CO₃ (1) | DMF | 130 | 40 | ~85-95 | [9] |

| 7-Bromo-pyrimido[1,2-b]indazol-2-one | 3-Pyridylboronic acid | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ (3) | 1,4-Dioxane | 120 | 40 | 68 | [8] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | - Incomplete reaction- Catalyst deactivation- Protodeboronation | - Increase reaction time or temperature- Use a more robust ligand (e.g., Buchwald phosphine, NHC)- Use an anhydrous solvent and a fluoride base (e.g., KF, CsF) |

| Protodeboronation | - Presence of water- High temperature- Inefficient transmetalation | - Use anhydrous solvents and reagents- Employ a milder base (e.g., K₃PO₄)- Use a boronic ester or trifluoroborate salt of the pyridine |

| Formation of Homocoupled Byproducts | - Catalyst decomposition- Presence of oxygen | - Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar)- Use a lower catalyst loading |

| Irreproducible Results | - Inconsistent heating- Heterogeneous reaction mixture | - Ensure uniform stirring in the microwave vial- Use a solvent system that fully dissolves all reactants and the base |

Experimental Workflow Visualization

Figure 2: A typical experimental workflow for microwave-assisted Suzuki coupling.

Conclusion: A Powerful Tool for Modern Synthesis

Microwave-assisted Suzuki coupling represents a significant advancement in the synthesis of pyridyl-containing biaryls. By leveraging the benefits of rapid and controlled microwave heating, researchers can overcome many of the challenges associated with these important transformations. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in the pharmaceutical and agrochemical industries, enabling the efficient and reproducible synthesis of novel molecular entities. Careful consideration of the catalyst, ligand, base, and solvent system, tailored to the specific substrates, will undoubtedly lead to successful and accelerated discovery efforts.

References

-

Al-Masum, M., & El-Sayed, W. M. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602–1614. [Link]

-

Gobec, S., & Kos, J. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1269. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]

-

El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2321-2333. [Link]

-

Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. [Link]

-

Lee, Y., et al. (2017). Synthesis of Arylated Imidazo[1,2-a]pyridines under Microwave–Assisted Palladium-Catalyzed Suzuki Reaction. Journal of the Korean Chemical Society, 61(6), 299-303. [Link]

-

Al-Masum, M., & El-Sayed, W. M. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614. [Link]

-

Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. [Link]

-

El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2321-2333. [Link]

-

Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(17), 2988-3000. [Link]

-

Leadbeater, N. E., & Marco, M. (2003). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

-

Chechneva, O. V., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6848. [Link]

-

Al-Zoubi, R. M., et al. (2010). Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. ARKIVOC, 2010(9), 319-330. [Link]

-

Wang, Y., et al. (2022). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... Nature Communications, 13(1), 1-10. [Link]

-

Liu, F., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(4), 2246–2253. [Link]

-

Alonso, F., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ACS Catalysis, 5(3), 1639–1665. [Link]

-

Scott, H. N., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(19), 6447-6466. [Link]

-

Chaudhary, A., et al. (2014). Microwave Assisted Synthesis, Spectral and Antifungal Studies of 2-Phenyl-N,N′-bis(pyridin-4-ylcarbonyl)butanediamide Ligand and Its Metal Complexes. Bioinorganic Chemistry and Applications, 2014, 1-7. [Link]

-

Chen, W., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(55), 7996-7999. [Link]

-

Bowman, M. D. (2004). Review: Microwave-Promoted Organic Synthesis. American Journal of Undergraduate Research, 3(3), 29-34. [Link]

-

Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(17), 2988-3000. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of aryl and heteroaryl halides with boronic acids. In Modern All-Carbon Composite Materials (pp. 1-40). Royal Society of Chemistry. [Link]

-

Scott, H. N., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ajuronline.org [ajuronline.org]

- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Managing Homocoupling of (3-Fluoro-2-methylpyridin-4-YL)boronic Acid

Welcome to the technical support center for the effective utilization of (3-Fluoro-2-methylpyridin-4-YL)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the management of homocoupling byproducts.

Introduction

(3-Fluoro-2-methylpyridin-4-YL)boronic acid is a valuable building block in medicinal chemistry and materials science. However, like many boronic acids, it is susceptible to an undesired side reaction known as homocoupling, which leads to the formation of 3,3'-difluoro-2,2'-dimethyl-4,4'-bipyridine. This byproduct can complicate purification and reduce the yield of the desired cross-coupled product. This guide provides a comprehensive overview of the causes of homocoupling and practical strategies to minimize its formation, ensuring the successful application of this versatile reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is a side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl compound. In the case of (3-Fluoro-2-methylpyridin-4-YL)boronic acid, the homocoupling product is 3,3'-difluoro-2,2'-dimethyl-4,4'-bipyridine. This reaction is typically catalyzed by the palladium species in the reaction mixture and is often promoted by the presence of oxygen.[1][2]

Q2: Why is (3-Fluoro-2-methylpyridin-4-YL)boronic acid prone to homocoupling?

A2: Heteroarylboronic acids, particularly electron-deficient ones, can be more susceptible to side reactions like protodeboronation and homocoupling.[3] The electron-withdrawing fluorine atom on the pyridine ring of (3-Fluoro-2-methylpyridin-4-YL)boronic acid can influence its electronic properties and reactivity profile, potentially increasing its propensity for homocoupling under certain conditions.

Q3: What are the primary factors that promote the homocoupling of boronic acids?

A3: The primary factors include:

-

Presence of Oxygen: Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[1][4]

-

Catalyst Choice: The type of palladium precursor and ligands can significantly influence the relative rates of cross-coupling and homocoupling.

-

Base and Solvent: The choice of base and solvent can affect the stability of the boronic acid and the solubility of reaction components, thereby impacting side product formation.[5]

-

Reaction Temperature and Time: Prolonged reaction times and high temperatures can sometimes lead to increased byproduct formation.

Q4: How can I detect the formation of the homocoupling byproduct, 3,3'-difluoro-2,2'-dimethyl-4,4'-bipyridine?

A4: The homocoupling byproduct can be detected using standard analytical techniques such as:

-

Thin Layer Chromatography (TLC): The byproduct will likely have a different Rf value compared to the starting materials and the desired product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the mass of the homocoupling product and separating it from other components in the reaction mixture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify the characteristic signals of the symmetrical bipyridine structure.

Troubleshooting Guide: Minimizing Homocoupling

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Issue 1: I am observing a significant amount of the homocoupling byproduct in my reaction.

-

Question: My primary issue is the high yield of 3,3'-difluoro-2,2'-dimethyl-4,4'-bipyridine. What is the first and most critical step to address this?

-

Answer: The most critical step is to rigorously exclude oxygen from your reaction mixture. Homocoupling is often initiated by the oxidation of the active Pd(0) catalyst to Pd(II) by residual oxygen.[1][4]

-

Protocol for Deoxygenation:

-

Combine the (3-Fluoro-2-methylpyridin-4-YL)boronic acid, your coupling partner, and the base in the reaction flask.

-

Add the solvent.

-

Bubble an inert gas (argon or nitrogen) through the solution for at least 15-30 minutes.

-

Alternatively, perform three cycles of vacuum-backfill with an inert gas.

-

Add the palladium catalyst and ligand under a positive pressure of the inert gas.

-

Maintain the inert atmosphere throughout the reaction.

-

-

Issue 2: Even with deoxygenation, homocoupling is still a problem. What other reaction parameters can I modify?

-

Question: I've improved my deoxygenation technique, but I'm still getting a noticeable amount of the dimer. What should I try next?

-

Answer: Your choice of palladium source, ligand, and base can have a profound impact on the selectivity of the reaction.

| Parameter | Recommendation to Minimize Homocoupling | Rationale |

| Palladium Source | Use a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. Alternatively, Pd/C can sometimes reduce homocoupling. | Starting with Pd(0) minimizes the amount of Pd(II) available to initiate the homocoupling cycle. |

| Ligand | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[3] |

| Base | Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or K₃PO₄. | Strong bases can sometimes promote the degradation of boronic acids, leading to side reactions.[5] |

| Solvent | Aprotic solvents like dioxane, THF, or toluene are generally preferred. The addition of a small amount of water can sometimes be beneficial, but excess water should be avoided. | The solvent affects the solubility of the base and the boronate species, which can influence the reaction rates.[5] |

Issue 3: I am struggling to separate the desired product from the homocoupling byproduct.

-

Question: The homocoupling product has similar polarity to my desired product, making purification by column chromatography difficult. What strategies can I use?

-

Answer: Purification of polar heterocyclic compounds can be challenging. Here are a few approaches:

-

Crystallization: If your desired product is a solid, crystallization can be a highly effective method for purification. Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the homocoupling byproduct remains in solution.

-

Acid-Base Extraction: The basicity of the pyridine nitrogen in your desired product and the homocoupling byproduct might be different enough to allow for separation via acid-base extraction. Carefully adjusting the pH of an aqueous solution may allow for the selective extraction of one compound into an organic solvent.[6]

-

Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.[7] Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or ammonia) can also be effective for separating polar compounds.[7]

-

Mechanistic Insight: The Competing Pathways

The Suzuki-Miyaura reaction involves a catalytic cycle with several key steps. Homocoupling represents a competing pathway that can divert the palladium catalyst from the desired cross-coupling reaction.

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. reddit.com [reddit.com]

Technical Support Center: Purification Strategies for Suzuki Coupling Products with Pyridylboronic Acids

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the unique and often complex challenges associated with the purification of products derived from Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids. The inherent basicity of the pyridine moiety and the instability of the boronic acid partner introduce specific hurdles that standard purification protocols may not overcome. Here, we provide expert-driven, field-proven solutions in a direct question-and-answer format, moving from common issues to in-depth troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Troubleshooting

This section provides rapid answers to the most common purification challenges.

Q1: My crude NMR shows a complex mixture. What are the most likely impurities I need to remove?

A1: In a typical Suzuki reaction with a pyridylboronic acid, you should anticipate several key impurities alongside your desired biaryl product:

-

Unreacted Pyridylboronic Acid/Boronic Ester: These reagents are often used in excess and can be challenging to remove due to their polarity.

-

Protodeboronated Pyridine: Pyridylboronic acids, especially 2-pyridyl derivatives, are susceptible to protodeboronation (loss of the B(OH)₂ group), leading to the formation of the parent pyridine. This occurs because the electron-deficient nature of the ring can weaken the C-B bond.[1]

-

Homocoupled Boronic Acid (Bipyridine): The presence of oxygen or certain palladium(II) species can catalyze the coupling of two pyridylboronic acid molecules, resulting in a bipyridine byproduct.[2][3]

-

Residual Palladium Catalyst and Ligands: These are critical to remove, especially for pharmaceutical applications, as heavy metal contamination is strictly regulated.[4]

-

Inorganic Base: The base used in the reaction (e.g., K₂CO₃, Cs₂CO₃) must be thoroughly removed.

Q2: I'm running a silica gel column, but my product is either not eluting or is smearing badly across all fractions. What's happening?

A2: This is a classic problem when purifying basic compounds like pyridines on standard silica gel. The issue stems from the interaction between the basic nitrogen of your pyridine ring and the acidic silanol (Si-OH) groups on the silica surface.[5] This strong interaction leads to severe peak tailing and, in some cases, irreversible binding to the column.

Quick Fix: Add a small amount of a basic modifier, like triethylamine (TEA) or pyridine (0.5-1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate). The modifier competes with your product for the acidic sites on the silica, allowing your compound to elute cleanly.[5]

Q3: How can I easily remove the bulk of the unreacted, water-soluble boronic acid and inorganic salts after the reaction?

A3: A simple aqueous workup is your most effective first step. After the reaction is complete, quench it with water and transfer the mixture to a separatory funnel. Extract your product into an organic solvent like Ethyl Acetate or Dichloromethane. The inorganic base and the majority of the polar boronic acid byproducts will partition into the aqueous layer.[6] For particularly stubborn boronic acids, an alkaline wash can be even more effective (see detailed protocol below).

Q4: My pyridylboronic acid seems to be decomposing before the reaction even finishes, leading to low yield and purification headaches. How can I prevent this?

A4: The instability of pyridylboronic acids, especially towards protodeboronation, is a well-documented challenge.[1]

-

Use a Boronic Ester: MIDA (N-methyliminodiacetic acid) or pinacol esters are often more stable than the corresponding boronic acids and can be used directly.

-

Protect the Boronic Acid: You can protect the boronic acid by reacting it with diethanolamine. This forms a stable, crystalline "ate" complex that can be used directly in the coupling reaction and often improves handling and stability.[7]

-

Use Milder Bases: Strong bases can accelerate decomposition. Consider using milder conditions, such as with K₃PO₄ or even KF, which can activate the boronic acid without promoting rapid degradation.[8]

Part 2: In-Depth Troubleshooting & Purification Protocols

For when the quick fixes are not enough, these detailed guides provide robust, step-by-step methodologies.

Guide 1: The Acid/Base Extraction Workflow for Pyridyl Product Isolation

Core Principle: This technique leverages the basicity of the pyridine nitrogen. By adjusting the pH of the aqueous phase, you can selectively move your product between the organic and aqueous layers, leaving neutral impurities (like homocoupled byproducts or unreacted aryl halides) behind.

When to Use It:

-

Your product is soluble in common organic solvents.

-

You need to remove non-basic organic impurities.

-

Your product is stable to acidic conditions.

Experimental Protocol: Acid/Base Purification

-

Initial Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

-

Acidic Extraction: Transfer the mixture to a separatory funnel. Add 1 M HCl (aq) and shake thoroughly. The basic pyridyl product will be protonated and move into the aqueous layer.

-

Separate Layers: Drain the acidic aqueous layer containing your protonated product. Keep the organic layer, as it contains neutral impurities.

-

Wash the Organic Layer: Wash the reserved organic layer one more time with 1 M HCl (aq) to ensure all product has been extracted. Combine the acidic aqueous layers.

-

Filter out Palladium: At this stage, residual palladium catalyst often precipitates as fine black particles. Filter the combined acidic aqueous layers through a pad of Celite® to remove this "palladium gunk".[9] This is a critical step for achieving a clean final product.

-

Basify and Re-extract: Transfer the clear, filtered aqueous solution to a clean separatory funnel. Slowly add a strong base, such as 3 M NaOH (aq) or solid K₂CO₃, until the solution is basic (pH > 10, check with pH paper). Caution: This may be exothermic.

-

Final Extraction: Your deprotonated, neutral product will now be less soluble in water. Extract it back into an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂) two or three times.

-

Dry and Concentrate: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield your purified product.

Decision Workflow for Acid/Base Extraction

Caption: Decision tree for purifying pyridyl compounds via acid/base extraction.

Guide 2: Optimizing Column Chromatography for Pyridyl Compounds

Core Principle: To overcome the strong interaction with silica, you must either neutralize the acidic sites on the stationary phase or use a less acidic stationary phase altogether.

Troubleshooting & Optimization Strategies

| Problem | Root Cause | Recommended Solution(s) |

| Severe Tailing/Smearing | Strong acid-base interaction between basic pyridine N and acidic silica silanol groups.[5] | 1. Mobile Phase Modifier: Add 0.5-1% triethylamine (TEA) or pyridine to the eluent. 2. Use Neutralized Silica: Purchase pre-treated, end-capped silica gel. 3. Switch Stationary Phase: Use alumina (basic or neutral) or a polymer-based stationary phase. |